molecular formula C18H20FN5O2 B12157669 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B12157669
M. Wt: 357.4 g/mol
InChI Key: XFXPHBTWSWZWDS-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the quinazoline and pyrazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-amino-5-fluorobenzonitrile with acetic anhydride to form 6-fluoro-2-methylquinazolin-4(3H)-one.

    Introduction of the Pyrazole Moiety: The pyrazole moiety is introduced by reacting 1,3,5-trimethylpyrazole with a suitable alkylating agent to form the corresponding pyrazole derivative.

    Coupling Reaction: The final step involves coupling the quinazoline and pyrazole derivatives using a suitable linker, such as an acetamide group, under appropriate reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base such as triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core.

    Substitution: The fluorine atom on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical assays.

Medicine

In medicinal chemistry, 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is investigated for its potential therapeutic effects. It may act on specific molecular targets involved in diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrazole moiety may enhance binding affinity and specificity, leading to more effective inhibition of the target enzyme. This dual interaction can disrupt key signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline derivatives: These compounds share the quinazoline core but may lack the pyrazole moiety.

    Pyrazole derivatives: Compounds with similar pyrazole structures but different substituents on the quinazoline ring.

Uniqueness

The uniqueness of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide lies in its combined quinazoline and pyrazole structures, which provide a unique set of chemical and biological properties. This combination allows for enhanced interaction with specific molecular targets, potentially leading to more effective therapeutic agents.

This detailed overview highlights the significance of this compound in various fields of research and industry

Biological Activity

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic derivative belonging to the quinazoline family. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN5O2C_{20}H_{22}FN_{5}O_{2} with a molecular weight of approximately 394.4 g/mol. The presence of a fluorine atom and a pyrazole moiety enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC20H22FN5O2
Molecular Weight394.4 g/mol
LogP2.8754
Polar Surface Area57.316

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with specific molecular targets involved in key biological processes such as:

  • Enzyme Inhibition : Potential inhibition of enzymes critical for DNA replication or protein synthesis.
  • Cell Signaling Modulation : Interference with pathways related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated promising antimicrobial properties of quinazoline derivatives, including the compound in focus.

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial activity against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MIC) ranged from 4 to 16 mg/mL, comparable to established antibiotics like ciprofloxacin .
  • Antifungal Activity :
    • Against Aspergillus niger, the compound showed MIC values between 16 and 32 mg/mL, indicating moderate antifungal efficacy when compared to fluconazole (MIC = 128 mg/mL) .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The results suggest that while exhibiting antimicrobial properties, the compound maintains a favorable toxicity profile, making it a candidate for further development in therapeutic applications .

Study on Quinazoline Derivatives

A comprehensive study focused on various quinazoline derivatives found that modifications at the 6-position significantly enhanced biological activity. The inclusion of a fluorine atom was particularly noted for its role in increasing binding affinity to target proteins involved in bacterial resistance mechanisms .

Molecular Docking Studies

Molecular docking simulations have identified dihydrofolate reductase (DHFR) from Staphylococcus aureus as a potential target for this compound. The predicted binding affinity suggests that it could effectively inhibit this enzyme, leading to reduced bacterial proliferation .

Properties

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H20FN5O2/c1-10-15(11(2)23(4)22-10)8-20-17(25)9-24-12(3)21-16-6-5-13(19)7-14(16)18(24)26/h5-7H,8-9H2,1-4H3,(H,20,25)

InChI Key

XFXPHBTWSWZWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C

Origin of Product

United States

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